Rizolex T

Description

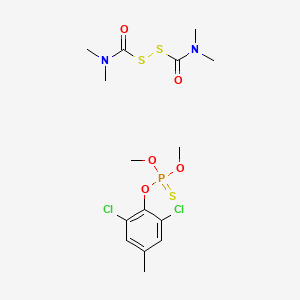

Structure

2D Structure

Properties

CAS No. |

142618-02-8 |

|---|---|

Molecular Formula |

C15H23Cl2N2O5PS3 |

Molecular Weight |

509.4 g/mol |

IUPAC Name |

(2,6-dichloro-4-methylphenoxy)-dimethoxy-sulfanylidene-λ5-phosphane;S-(dimethylcarbamoylsulfanyl) N,N-dimethylcarbamothioate |

InChI |

InChI=1S/C9H11Cl2O3PS.C6H12N2O2S2/c1-6-4-7(10)9(8(11)5-6)14-15(16,12-2)13-3;1-7(2)5(9)11-12-6(10)8(3)4/h4-5H,1-3H3;1-4H3 |

InChI Key |

JROCZDJMGLUVJV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)OP(=S)(OC)OC)Cl.CN(C)C(=O)SSC(=O)N(C)C |

Origin of Product |

United States |

Molecular Structure and Classification of Tolclofos Methyl

Active Ingredient Identification: Tolclofos-methyl (B1682977)

The active ingredient in Rizolex T is identified as Tolclofos-methyl. nih.govftfarfan.com Its IUPAC name is O-2,6-dichloro-p-tolyl O,O-dimethyl phosphorothioate (B77711). herts.ac.ukfao.orgrayfull.netrelychem.com It is also known by other names, including Rizolex, Risolex, Basilex, and S-3349. nih.govherts.ac.ukrayfull.netnist.gov The CAS Registry Number for Tolclofos-methyl is 57018-04-9. herts.ac.ukfao.orgrayfull.netrelychem.comnist.govlgcstandards.com

The molecular formula of Tolclofos-methyl is C₉H₁₁Cl₂O₃PS, and its molecular weight is approximately 301.13 g/mol . herts.ac.ukrayfull.netnist.govlgcstandards.comuni.lutargetmol.com

The chemical structure of Tolclofos-methyl features a phosphorothioate group linked to a chlorinated and methylated phenyl ring. Specifically, it is described as 2,6-dichloro-4-methylphenol (B86849) in which the hydrogen of the hydroxyl group has been replaced by a dimethoxyphosphorothioyl group. nih.govevitachem.comebi.ac.uk

Table 1: Key Chemical Identifiers for Tolclofos-methyl

| Property | Value | Source |

| Common Name | Tolclofos-methyl | nih.govherts.ac.ukrayfull.net |

| IUPAC Name | O-2,6-dichloro-p-tolyl O,O-dimethyl phosphorothioate | herts.ac.ukfao.orgrayfull.net |

| CAS Number | 57018-04-9 | herts.ac.ukfao.orgrayfull.netrelychem.comnist.govlgcstandards.com |

| Molecular Formula | C₉H₁₁Cl₂O₃PS | herts.ac.ukrayfull.netnist.govlgcstandards.comuni.lutargetmol.com |

| Molecular Weight | 301.13 g/mol | herts.ac.ukrayfull.netnist.govlgcstandards.comuni.lutargetmol.com |

| PubChem CID | 91664 | nih.govherts.ac.ukfishersci.itnih.gov |

| InChIKey | OBZIQQJJIKNWNO-UHFFFAOYSA-N | nih.govherts.ac.uknist.govuni.lu |

Chemical Class Affiliation: Organic Thiophosphates and Dichlorobenzene Derivatives

Tolclofos-methyl is classified as an organic thiophosphate. nih.govevitachem.comebi.ac.uk It is also considered a dichlorobenzene derivative due to the presence of the 2,6-dichloro-4-methylphenyl group in its structure. nih.gov While it is an organophosphorus fungicide, it is noted that it is not included in the organophosphate (OP) chemical class based on differences in its mode of action, toxicity, and chemical structure compared to other registered OPs. regulations.gov It belongs to the organophosphate group of fungicides. herbiguide.com.auepa.gov

Theoretical Considerations of Structure-Activity Relationships in Fungicidal Efficacy

The fungicidal efficacy of Tolclofos-methyl is linked to its chemical structure and its interaction with fungal biochemical pathways. It functions as a phospholipid biosynthesis inhibitor. nih.govfao.orgebi.ac.uk This inhibition leads to the disruption of fungal cell membrane formation and function, ultimately inhibiting the germination of spores and the growth of fungal mycelia. rayfull.netherbiguide.com.au Its mode of action is described as non-systemic, providing contact action with both protective and curative properties. herts.ac.ukrayfull.net It is also described as a broad-spectrum aromatic hydrocarbon fungicide that works by the oxidative deterioration of fungal lipids. regulations.govepa.govepa.govmedchemexpress.com

The presence of the dichlorinated phenyl ring and the phosphorothioate group are key structural features contributing to its activity. The specific positioning of the chlorine atoms (at the 2 and 6 positions) and the methyl group (at the 4 position) on the phenyl ring, along with the dimethoxyphosphorothioyl moiety, are crucial for its interaction with the target enzymes involved in phospholipid synthesis. While detailed structure-activity relationship studies specifically on Tolclofos-methyl's fungicidal efficacy were not extensively detailed in the search results beyond its classification and mode of action, the correlation between its chemical structure as an organic thiophosphate and dichlorobenzene derivative and its inhibitory effect on phospholipid biosynthesis is the primary established structure-activity relationship.

Research findings indicate that Tolclofos-methyl is effective against soil-borne diseases caused by various fungi, including Rhizoctonia solani, Corticium rolfsii, Sclerotium spp., and Typhula spp. nih.govfao.orgrayfull.netebi.ac.uk Studies have investigated its efficacy against Rhizoctonia solani in cotton, showing significant increases in plant stand in greenhouse experiments. apsnet.org However, its efficacy can be influenced by factors such as the presence of herbicides and planting date. apsnet.org Research also suggests that Tolclofos-methyl was less effective against Pseudoperonospora cubensis, the causal agent of squash downy mildew, compared to some systemic fungicides. ekb.eg

Studies on tomato plants have shown that Tolclofos-methyl application can negatively influence vegetative growth and reduce leaf chloroplast pigments and carotenoids at high rates. researchgate.net It also affected water relations and increased membrane integrity. researchgate.net These findings highlight that while effective against target fungi, the compound can have physiological effects on plants, which could be linked to its chemical structure and its broader interactions within biological systems.

Table 2: Summary of Research Findings on Tolclofos-methyl's Fungicidal Activity

| Target Fungi | Effect | Source |

| Rhizoctonia solani | Effective control of soil-borne diseases. nih.govfao.orgrayfull.netebi.ac.uk Increased plant stand in cotton. apsnet.org | nih.govfao.orgrayfull.netebi.ac.ukapsnet.org |

| Corticium rolfsii | Effective control of soil-borne diseases. nih.govfao.orgrayfull.netebi.ac.uk | nih.govfao.orgrayfull.netebi.ac.uk |

| Sclerotium spp. | Effective control of soil-borne diseases. rayfull.net | rayfull.net |

| Typhula spp. | Effective control of soil-borne diseases. nih.govrayfull.netebi.ac.uk | nih.govrayfull.netebi.ac.uk |

| Pseudoperonospora cubensis | Weaker efficacy compared to some systemic fungicides. ekb.eg | ekb.eg |

Biochemical Mechanisms of Action of Tolclofos Methyl on Fungal Physiology

Inhibition of Phospholipid Biosynthesis Pathway in Target Fungi

The fundamental fungicidal activity of Tolclofos-methyl (B1682977) stems from its ability to inhibit the synthesis of phospholipids (B1166683) in susceptible fungi rayfull.comherbiguide.com.aumade-in-china.comnih.govfao.org. Phospholipids are essential components of fungal cell membranes, playing vital roles in maintaining membrane structure, fluidity, and function. By disrupting their biosynthesis, Tolclofos-methyl compromises the integrity and functionality of these critical cellular structures. This inhibition ultimately prevents the germination of fungal spores and the subsequent growth of mycelium, halting the progression of fungal diseases rayfull.comherbiguide.com.aumade-in-china.com.

Specificity of Inhibition in Fungal Metabolic Processes

Tolclofos-methyl's inhibitory effect is specifically directed towards phospholipid biosynthesis in fungi. While the exact molecular target within the phospholipid synthesis pathway is not detailed in the provided search results, its classification as a phospholipid biosynthesis inhibitor highlights a targeted action on fungal lipid metabolism rayfull.commade-in-china.comnih.govfao.org. This specificity differentiates it from fungicides with broader or different modes of action. Research indicates that Tolclofos-methyl is an organophosphorus fungicide, but it is noted that it is not included in the organophosphate (OP) chemical class typically associated with insecticide activity due to differences in its mode of action, toxicity, and chemical structure compared to those OPs regulations.gov. This further underscores a specific fungicidal mechanism rather than a general organophosphate toxicity.

Consequential Disruptions in Fungal Cellular Integrity and Membrane Function

The inhibition of phospholipid biosynthesis by Tolclofos-methyl leads to significant disruptions in fungal cellular integrity and membrane function. As phospholipids are integral to the structure and function of cell membranes, their reduced synthesis compromises the membrane's stability and permeability rayfull.comherbiguide.com.aumade-in-china.comnih.gov. This can result in impaired transport of nutrients, ions, and waste products across the membrane, as well as affecting the function of membrane-bound enzymes essential for fungal survival and growth. The compromised membrane integrity ultimately contributes to the inhibition of spore germination and mycelial growth rayfull.comherbiguide.com.aumade-in-china.com. Some studies on the effects of Tolclofos-methyl on plants have shown changes in membrane integrity, although this is in the context of plant response to the fungicide rather than the direct effect on fungal membranes researchgate.netresearchgate.net. However, the core mechanism in fungi is the disruption caused by the lack of proper phospholipid synthesis for membrane formation and maintenance.

Comparative Analysis of Tolclofos-methyl's Mode of Action with Other Fungicide Classes

Tolclofos-methyl, categorized as a Group 14 fungicide (Aromatic Hydrocarbon - AH), operates through the inhibition of phospholipid biosynthesis sumitomo-chem.com.aucropprotectionnetwork.org. This mechanism is distinct from several other classes of fungicides that target different biochemical pathways in fungi. For instance, Azole fungicides (Group 3) inhibit ergosterol (B1671047) biosynthesis by targeting the enzyme lanosterol (B1674476) 14-alpha-demethylase ajol.info. Strobilurin fungicides (Group 11) inhibit fungal respiration by targeting the mitochondrial complex III cropprotectionnetwork.org. Benzimidazole fungicides (Group 1) interfere with beta-tubulin production, affecting cell division cropprotectionnetwork.org. Echinocandins target beta-1,3-D-glucan synthase, an enzyme crucial for fungal cell wall synthesis ajol.info.

Unlike some non-systemic fungicides that interfere non-specifically with various metabolic processes, Tolclofos-methyl has a more targeted action on phospholipid synthesis mdpi.com. While some AH fungicides like chloroneb (B1668800) also affect lipid synthesis or transport/membrane integrity, the specific target site can be uncertain cropprotectionnetwork.org. Tolclofos-methyl's defined action on phospholipid biosynthesis positions it as a distinct tool in fungal disease management, offering an alternative mode of action for resistance management strategies sumitomo-chem.com.au. Using fungicides with different modes of action in rotation or mixtures is a common practice to mitigate the risk of fungicide resistance development sumitomo-chem.com.aucropprotectionnetwork.org.

Spectrum of Activity and Target Fungal Pathogen Systems

Efficacy Against Key Soil-Borne Pathogens

The fungicidal activity of Rizolex T is particularly noted against pathogens belonging to the Rhizoctonia, Fusarium, Sclerotium, Macrophomina, and Typhula genera.

Rhizoctonia solani and its Anastomosis Groups

Tolclofos-methyl (B1682977) exhibits high efficacy against Rhizoctonia solani, a ubiquitous soil-borne pathogen known for causing diseases like damping-off, black scurf, and root rot across a wide host range. ishs.orgresearchgate.netapsnet.orgapsnet.orgpeanutscience.comajol.inforesearchgate.netekb.egallenpress.comekb.egekb.egscialert.netirispublishers.comresearchgate.netessencechem.complantprotection.pl Studies have shown that tolclofos-methyl provides effective control of R. solani in various crops, including ornamental bulbs, potatoes, cotton, and peanuts. ishs.orgresearchgate.netapsnet.orgpeanutscience.com

Research indicates that tolclofos-methyl is effective against different anastomosis groups (AGs) of R. solani. apsnet.orgajol.inforesearchgate.net For instance, it has shown significant efficacy against AG-4, a major cause of seedling diseases in cotton. apsnet.org In vitro studies have demonstrated that tolclofos-methyl can strongly inhibit the growth of various R. solani AGs, including AG2-1 and AG4. apsnet.orgresearchgate.net Comparative studies have shown that tolclofos-methyl can reduce the radial growth of R. solani more effectively than other fungicides like PCNB at certain concentrations. peanutscience.comallenpress.com Field trials have corroborated these in vitro findings, demonstrating reduced disease incidence and increased plant stand or yield when tolclofos-methyl is used for R. solani control. ishs.orgapsnet.orgpeanutscience.comekb.egekb.egekb.egplantprotection.pl

| Pathogen/AG | Efficacy Type | Findings | Source |

| R. solani AG-4 | Field | More efficacious in increasing plant stand compared to other fungicides in cotton. | apsnet.org |

| R. solani | In vitro | Strongly inhibited growth across various AGs. apsnet.orgresearchgate.net Reduced radial growth more than PCNB. | peanutscience.comallenpress.com |

| R. solani | Field | Effective in reducing damping-off and root rot in common bean. ekb.egekb.eg Effective in peanut. peanutscience.comekb.eg | peanutscience.comekb.egekb.egekb.eg |

Fusarium Species (e.g., F. solani, F. oxysporum, F. proliferatum)

This compound is also noted for its activity against Fusarium species, which are responsible for various diseases including damping-off, root rot, and wilts. epa.govekb.egekb.egresearchgate.netgoogle.comresearchgate.net Specifically, efficacy against Fusarium solani and Fusarium oxysporum has been reported in the context of controlling damping-off and root rot diseases in crops like common bean and peas. ekb.egekb.egekb.egirispublishers.comup.ac.za

Studies evaluating seed treatments have shown that formulations containing tolclofos-methyl, such as Rizolex-T (tolclofos-methyl + thiram), significantly reduce pre- and post-emergence damping-off and rotted roots caused by pathogens including F. solani and F. oxysporum in common bean field trials. ekb.egekb.eg In vitro tests have also assessed the sensitivity of F. oxysporum and F. proliferatum to this compound, indicating that while their growth is greatly decreased with increasing fungicide concentration, these species can tolerate relatively high concentrations. researchgate.net

| Pathogen | Efficacy Type | Findings | Source |

| Fusarium spp. | General | Active against Fusarium spp. causing seed decay and seedling blights. | epa.gov |

| F. solani, F. oxysporum | Field | Significantly reduced pre- and post-emergence damping-off and rotted roots in common bean (as Rizolex-T). | ekb.egekb.eg |

| F. oxysporum, F. proliferatum | In vitro | Growth decreased with increasing concentration; showed tolerance up to certain ppm levels (with Rizolex T50%). | researchgate.net |

| Fusarium spp. | Field | High efficacy in reducing damping-off and root rot in peanut (as tolclofos-methyl + thiram), including Fusarium genera. | ekb.eg |

Pythium ultimum

It is important to note that Tolclofos-methyl does not provide activity against Pythium species. epa.govepa.govherbiguide.com.au Research has indicated that isolates of Pythium ultimum can exhibit growth in the presence of tolclofos-methyl. apsnet.org Therefore, for protection against Pythium-incited seed rot and seedling dieback, it is recommended to combine this compound with a fungicide specifically active against Pythium spp. epa.govepa.gov

Sclerotium rolfsii

Tolclofos-methyl is effective in controlling diseases caused by Sclerotium rolfsii, such as southern stem rot or white mold. nih.govpeanutscience.comallenpress.comessencechem.comicrisat.org Studies in peanut have demonstrated the activity of tolclofos-methyl against S. rolfsii both in vitro and under field conditions. peanutscience.comallenpress.com In vitro tests comparing tolclofos-methyl and PCNB showed little difference in their efficacy against S. rolfsii. peanutscience.comallenpress.com Field trials have indicated that tolclofos-methyl can be as effective as or superior to PCNB in reducing the incidence of southern stem rot and increasing yield in peanut. peanutscience.comicrisat.org Formulations containing tolclofos-methyl, such as tolclofos-methyl + thiram (B1682883), have also shown effectiveness in reducing stem rot in peanut. ekb.egpakbs.org

| Pathogen | Efficacy Type | Findings | Source |

| Sclerotium rolfsii | In vitro | Activity comparable to PCNB. | peanutscience.comallenpress.com |

| Sclerotium rolfsii | Field | As effective as or superior to PCNB in reducing southern stem rot and increasing yield in peanut. | peanutscience.comicrisat.org |

| Sclerotium rolfsii | Field | Effective in reducing stem rot in peanut (as tolclofos-methyl + thiram). ekb.egpakbs.org Reduced rotted roots in bean (as Rizolex-T). | ekb.egekb.egekb.egpakbs.org |

Macrophomina phasoliana

Efficacy against Macrophomina phaseolina (also referred to as Macrophomina phasoliana), a causal agent of charcoal rot, has been associated with formulations containing tolclofos-methyl. While detailed standalone data for tolclofos-methyl against M. phaseolina in the provided sources is limited, one study on the efficacy of fungicides and biofungicides against peanut diseases mentioned that the high efficacy of tolclofos-methyl + thiram in reducing damping-off and root rot may be due to its activity on fungal pathogens including Macrophomina. ekb.eg Another study noted that M. phaseolina showed varying responses to different fungicides in compatibility tests with Trichoderma species. rjpbcs.com

Typhula incarnata and Typhula ishikariensis

Tolclofos-methyl is listed among the fungicides used for the control of snow mold diseases caused by Typhula species, including Typhula incarnata (gray snow mold) and Typhula ishikariensis (gray snow mold/speckled snow mold). nih.govgreenrivercn.comessencechem.comgoogle.comgoogleapis.comgoogle.comgoogle.com These pathogens are significant in winter cereals and perennial grasses. While tolclofos-methyl is indicated for the control of these pathogens, one study evaluating fungicide efficacy against Typhula incarnata on creeping bentgrass turf found it to be less effective compared to other fungicides tested in that specific context. researchgate.net

| Pathogen | Efficacy Type | Findings | Source |

| Typhula incarnata | General | Used for control of gray snow mold. | nih.govgreenrivercn.comessencechem.comgoogle.comgoogleapis.comgoogle.comgoogle.com |

| Typhula ishikariensis | General | Used for control of gray snow mold/speckled snow mold. | nih.govgreenrivercn.comessencechem.comgoogle.comgoogleapis.comgoogle.comgoogle.com |

| Typhula incarnata | Field | Less effective compared to some other fungicides on creeping bentgrass. | researchgate.net |

Corticium rolfsii

Corticium rolfsii, also known by its teleomorph name Athelia rolfsii or as Sclerotium rolfsii, is a target fungal pathogen for control by Tolclofos-methyl, the active ingredient in this compound. nih.govresearchgate.nethawaii.edu This pathogen is known to cause soil-borne diseases by attacking plants at or near the soil line, producing mycelium and sclerotia that contribute to tissue decay. hawaii.edu Rizolex is utilized for the control of Corticium rolfsii, including on crops such as chincherinchee bulbs. issuu.com

Impact on Disease Complexes in Specific Agricultural Crops

This compound plays a significant role in the management of fungal disease complexes across various agricultural crops, particularly those caused by soil-borne pathogens like Rhizoctonia and Fusarium.

Damping-Off and Root Rot Diseases in Legumes (e.g., common bean, pea, faba bean, chickpea)

Rizolex Fungicide is registered for use as a seed protectant on soybeans. croplife.com It is also used for the control of Rhizoctonia damping off on bean seedlings. issuu.com

In studies on common bean (Phaseolus vulgaris L.), Rizolex-T has been employed as a standard fungicide for comparison in the management of Rhizoctonia solani root rot. Seed treatment with Rizolex-T has been a method of application in such evaluations. nih.gov

Research on pea (Pisum sativum L.) root rot, primarily caused by Rhizoctonia solani and Fusarium solani, has shown that Rizolex-T significantly reduces the incidence of both pre- and post-emergence damping-off under greenhouse conditions. ekb.eg Rizolex-T was found to be among the most effective treatments in these studies, leading to increased survival rates of plants infected with Rhizoctonia. ekb.eg Field experiments evaluating Rizolex-T for pea root rot control have demonstrated a similar effectiveness in reducing damping-off incidence. ekb.eg

Table 1: Effect of selected treatments on the percentage of survived pea plants infected with Rhizoctonia under greenhouse conditions. ekb.eg

| Treatment | Survived Plants (%) |

| Rizolex-T | 62.50 |

| Acetyl Salicylic Acid | 57.50 |

| Monopotassium Sulphate | 55.00 |

| Sodium Salicylic | 52.50 |

| Untreated Control | 27.50 |

In faba bean (Vicia faba L.), Rizolex-T 50 has been shown to be effective in reducing the incidence of damping-off in field experiments, significantly lowering both pre- and post-emergence damping-off percentages compared to untreated plants. ekb.eg Studies have indicated that this compound treatment can lead to the highest reduction in pre-emergence damping off and a significant increase in the percentage of survived plants. curresweb.com Furthermore, this compound treatment has been associated with a higher number of pods per plant and increased seed weight per plant in faba bean. curresweb.com

Table 2: Effect of selected treatments on the incidence of faba bean damping-off under field conditions (average of two seasons). ekb.eg

| Treatment | Pre-emergence Damping-off (%) | Post-emergence Damping-off (%) |

| Rhizolex-T | Significantly reduced | Significantly reduced |

| Untreated | Higher incidence | Higher incidence |

Table 3: Effect of selected treatments on faba bean damping off incidence and survived plants under field conditions (average of two seasons). curresweb.com

| Treatment | Pre-emergence Damping Off Reduction (%) | Survived Plants (%) |

| This compound | Highest percentage | Significantly increased |

| Control | Lower percentage | Lower percentage |

For green bean (Phaseolus vulgaris L.), Rizolex-T seed dressing has been used as a comparative treatment in evaluating alternative methods for controlling root rot pathogens. researchgate.net

Management of Fungal Pathogens in Cucurbitaceae (e.g., watermelon)

This compound has been included in comparative studies evaluating chemical fungicides for the control of sudden wilt disease in watermelon plants (Citrullus lanatus). ijcmas.comresearchgate.net These studies have shown that this compound is effective in controlling sudden wilt, with increasing concentrations leading to decreased disease parameters. ijcmas.com While effective, other fungicides, such as Bellis, have been reported as more effective in controlling the severity index of the disease at increasing concentrations compared to this compound. ijcmas.com Rizolex-T has also demonstrated potent inhibition of Fusarium solani and Rhizoctonia solani and a reduction in the incidence of pre- and post-emergence damping-off caused by these pathogens in naturally infected watermelon root samples. rrjournals.com

Table 4: Effect of selected fungicides on the severity index (%) of sudden wilt of watermelon plants at different concentrations. ijcmas.com

| Fungicide | 100 ppm | 500 ppm | 1000 ppm |

| This compound | Effective | More effective | Even more effective |

| Bellis | More effective | Even more effective | Most effective |

| Rofral | Effective | More effective | Even more effective |

Control of Soil-Borne Diseases in Other Cash Crops (e.g., coriander, sunflower, cotton, tomato)

Rizolex Fungicide is registered for use as a seed protectant on several other cash crops, including cotton, sorghum, and corn. croplife.com In cotton, Rizolex is used to control Rhizoctonia Solani causing seedling blight, applied as a seed dressing or in-furrow spray. twigachemicals.com Studies on cotton grown in soil treated with Tolclofos-methyl have indicated no detectable residues in bolls, squares, seed, or leaves, with only minor amounts found in stems. fao.org

Rizolex is broadly used in various crops, including vegetables, cereals, flowers, and ornamental crops, for the control of Rhizoctonia spp., Sclerotinia spp., and Typhula spp. twigachemicals.com Rizolex-T 50% wettable powder has been used as a conventional fungicide for comparison in studies investigating the efficacy of biological control agents against Rhizoctonia solani infecting coriander plants, highlighting its established role in controlling this pathogen in coriander. researchgate.net

Interactions Within Agro Ecological Environments

Synergistic and Antagonistic Interactions with Biological Control Agents

The application of fungicides like Rizolex T can have varying effects on biological control agents (BCAs) present in the soil, potentially leading to synergistic (enhanced activity) or antagonistic (reduced activity) interactions.

Trichoderma Species (T. viride, T. harzianum, T. koningii, T. asperellum)

Studies evaluating the compatibility of Trichoderma species with fungicides containing Tolclofos-methyl (B1682977) and/or Thiram (B1682883), the likely active ingredients in this compound, have shown mixed results, often indicating incompatibility. Research has demonstrated that Trichoderma spp. isolates can be sensitive to formulations containing Thiram + Tolclofos-methyl, with their growth being reduced at various concentrations rjpbcs.comresearchgate.net. For instance, one study found that a Thiram + Tolclofos-methyl fungicide significantly reduced the growth of Trichoderma spp. isolates in vitro, with increasing inhibition at higher concentrations rjpbcs.com.

However, some research suggests that certain Trichoderma isolates may exhibit tolerance to this compound. Studies have identified Trichoderma harzianum and Trichoderma koningii isolates capable of tolerating relatively high concentrations of this compound 50% WP ijsr.netresearchgate.net. While the growth of these tolerant isolates decreased with increasing fungicide concentration, they could still grow at concentrations up to 350-400 ppm ijsr.netresearchgate.net.

Interestingly, when combined with low doses of this compound, some Trichoderma species have shown increased inhibition percentages against pathogenic fungi compared to using Trichoderma or the fungicide alone ijsr.netresearchgate.net. This suggests a potential for integrated use, where lower fungicide rates could be combined with Trichoderma to enhance disease control while minimizing negative impacts on the BCA.

Data on the in vitro compatibility of Trichoderma species with fungicides containing Thiram and/or Tolclofos-methyl is presented in the table below:

| Fungicide Active Ingredient(s) | Trichoderma Species | Concentration | Compatibility/Effect | Source |

| Thiram + Tolclofos-methyl (this compound 50% WP) | Trichoderma spp. (including T. harzianum, T. viride) | 50-400+ ppm | Incompatible, reduced growth (52.2% - 100% inhibition) | rjpbcs.comresearchgate.net |

| This compound 50% | T. harzianum, T. koningii | Up to 350-400 ppm | Tolerant, but growth decreased with increasing concentration | ijsr.netresearchgate.net |

| Thiram 75% WP | T. viride | 50-1000 ppm | Inhibition increased with concentration (4.12% - 69.71% inhibition) | |

| Carboxin + Thiram | Trichoderma | Not specified | Totally inhibited growth | unioeste.br |

Plant Growth-Promoting Rhizobacteria (e.g., Pseudomonas fluorescence, Bacillus subtilis, Serratia marcescens)

Research on the direct interactions of this compound with Plant Growth-Promoting Rhizobacteria (PGPR) such as Pseudomonas fluorescence, Bacillus subtilis, and Serratia marcescens is less extensively documented in the provided search results compared to Rhizobium. However, studies on the effects of fungicides, including those containing Thiram, on soil microbial counts can provide some indication. Some fungicide treatments, including those containing Thiram + Tolclofos-methyl (Rizolex-T), have been observed to have negative effects on microbial counts and dehydrogenase enzyme activity in peanut rhizosphere soil, with few exceptions aensiweb.com. This suggests a potential for adverse impacts on beneficial bacterial populations, which could include PGPR.

Conversely, some studies indicate that Bacillus subtilis can be compatible with certain fungicides and can be used in integrated approaches for disease management ekb.eg. While direct compatibility data for this compound with specific PGPR like Pseudomonas fluorescence or Serratia marcescens were not prominently found, the general impact on soil bacterial communities by fungicides containing its active ingredients suggests potential for negative interactions.

Arbuscular Mycorrhizal Fungi (e.g., Glomus clarum) Colonization and Functionality

The impact of fungicides, including those containing Thiram, on Arbuscular Mycorrhizal Fungi (AMF) colonization and functionality has been investigated. Studies have shown that the effects can vary depending on the specific fungicide and AMF species involved.

Research indicates that contact fungicides like Thiram 75WP have shown minimal effects on mycorrhizal colonization in some crops like pea and chickpea sci-hub.semycorrhizae.org.inresearchgate.net. In contrast, systemic fungicides often restricted mycorrhizal colonization sci-hub.semycorrhizae.org.inresearchgate.net. While the active ingredient Tolclofos-methyl is described as a non-systemic fungicide with contact action herts.ac.uk, its combination with Thiram in this compound could lead to different outcomes.

One study specifically mentioned that Thiram did not affect AMF diversity or species richness, although other fungicides like Captan did nih.gov. This suggests that the Thiram component of this compound might have a less detrimental effect on AMF compared to some other fungicides. However, it is important to consider that the formulation of this compound contains Tolclofos-methyl as well, and the combined effect on AMF would need specific investigation.

Data on the effects of Thiram, a component of some this compound formulations, on AMF colonization:

| Fungicide Active Ingredient | AMF Colonization | AMF Diversity/Richness | Source |

| Thiram 75WP | Minimal effects on colonization in pea and chickpea | Did not significantly affect diversity or richness | sci-hub.semycorrhizae.org.inresearchgate.netnih.gov |

Influence on Non-Target Soil Microorganisms (e.g., Rhizobium nodulation)

Fungicides applied to seeds or soil can influence non-target soil microorganisms, including those vital for nutrient cycling and plant symbiosis, such as Rhizobium. This compound, containing Tolclofos-methyl and potentially Thiram, has been shown to impact Rhizobium and nodulation in leguminous plants.

Studies have reported that this compound can have negative effects on microbial counts and dehydrogenase enzyme activity in the rhizosphere of peanut aensiweb.com. More specifically, the application of Rizolex fungicide has been noted to significantly reduce nodule number and plant nitrogen content in clover when used with rhizobial inoculants cabidigitallibrary.org. Similarly, this compound at certain rates has been reported to reduce the number of nodules in groundnut ekb.eg.

Research on the effects of Thiram, a component of some this compound formulations, on Rhizobium nodulation has yielded varied results. Some studies indicate that Thiram can reduce the number of culturable Rhizobium from treated seeds and alter their phenotypic characteristics researchgate.net. Less than 10% of Rhizobium phaseoli strains survived on Thiram-treated common bean seeds in one study ajol.info. However, other research suggests that Thiram may not affect nodulation and yield in certain legumes like chickpea and soybean researchgate.net. Some studies even found that thiram-resistant strains of Rhizobium phaseoli enhanced bean growth and nodulation in the presence of Thiram, possibly due to the suppression of protozoa that prey on Rhizobium nih.gov.

The compatibility of rhizobial inoculants with fungicide seed treatments, including those containing Thiram, is considered controversial, with some studies showing incompatibility and reduced nodulation and nitrogen fixation ajol.infogrdc.com.auplantprotection.pl. Applying rhizobia as a granular inoculant or in-furrow can help minimize direct contact with seed-applied fungicides like those in this compound, potentially mitigating negative effects on nodulation grdc.com.au.

Data on the effects of this compound and its components on Rhizobium and nodulation:

| Fungicide/Component | Microorganism/Process | Effect | Source |

| Rizolex-T (Thiram + Tolclofos-methyl) | Microbial counts and DHA enzyme activity in peanut rhizosphere | Negative effects | aensiweb.com |

| Rizolex | Rhizobium and nodulation in clover | Significantly reduced nodule number and plant nitrogen content | cabidigitallibrary.org |

| This compound 50% WP | Nodules number in common bean | Insignificant reduction at half recommended rate, significant reduction at recommended rate | ekb.eg |

| Rizolex (Thiram + Tolclofos-methyl) | Biodegradation by peanut rhizobial isolate | Partial degradation observed | scirp.org |

| Thiram | Culturable Rhizobium on treated seeds | Slightly reduced numbers | researchgate.net |

| Thiram | Rhizobium phaseoli survival on common bean seeds | Less than 10% survival | ajol.info |

| Thiram | Nodulation in chickpea and soybean | No effect reported in some studies | researchgate.net |

| Thiram | Nodulation in inoculated chickpea | Reduced nodulation in one study | plantprotection.pl |

| Thiram | Thiram-resistant Rhizobium phaseoli and bean growth/nodulation | Enhanced growth and nodulation | nih.gov |

| Thiram + Thiabendazole (P-Pickel T) | Rhizobium and N fixation in faba bean | Notable reduction when applied directly to seed | grdc.com.au |

Fungal Resistance Development and Management Strategies

Characterization of Resistance Mechanisms in Fungal Populations

Understanding the mechanisms by which fungi develop resistance to tolclofos-methyl (B1682977) is crucial for developing effective management strategies.

Biochemical and Molecular Basis of Resistance (e.g., alterations in phospholipid biosynthesis pathway, efflux mechanisms)

Tolclofos-methyl is known to inhibit phospholipid synthesis and acts by oxidative deterioration of fungal lipids. epa.govnuturf.com.auamgrowcorporate.net.au It is also described as a lipid peroxidation inhibitor. herts.ac.uk The precise mode of action is considered similar to that of other aromatic hydrocarbon and dicarboximide fungicides. cerist.dz

While the exact molecular basis of resistance specifically to tolclofos-methyl is not as extensively documented as for some other fungicide groups, general mechanisms of fungicide resistance in fungi include modifications in the target protein, overexpression of the target site gene, increased fungicide metabolism, and the activity of energy-dependent plasma membrane efflux transporters. nih.gov

Studies on Aspergillus nidulans mutants resistant to tolclofos-methyl have shown that resistance can be conferred by mutations in a single gene. cerist.dzcerist.dz These mutants also exhibited cross-resistance to other fungicides like quintozene and vinclozolin (B1683831). cerist.dzcerist.dz

Increased efflux activity mediated by ATP-binding cassette (ABC) transporters and Major Facilitator Superfamily (MFS) transporters is a significant mechanism of multidrug resistance (MDR) in fungi. nih.govresearchgate.netresearchgate.netembrapa.br While not specifically detailed for tolclofos-methyl in all cases, these transporters can play a role in pumping fungicides out of the fungal cell, thereby reducing their intracellular concentration and effect. researchgate.netembrapa.br Overexpression of certain efflux transporter genes has been correlated with MDR phenotypes in Botrytis cinerea, which can exhibit cross-resistance to aromatic hydrocarbons like tolclofos-methyl and dicarboximides. nih.govresearchgate.netembrapa.br

Cross-Resistance Patterns with Other Fungicides

Cross-resistance occurs when a fungal strain resistant to one fungicide is also resistant to other fungicides. This is often observed among fungicides that share the same mode of action or target site. Tolclofos-methyl belongs to the aromatic hydrocarbon group (FRAC Group 14). frac.infofrac.infowpmucdn.com

Studies have indicated that fungi resistant to dicarboximide fungicides may also show varying levels of resistance to aromatic hydrocarbon fungicides, including tolclofos-methyl. embrapa.brresearchgate.netfrac.info For example, Aspergillus nidulans mutants resistant to tolclofos-methyl were cross-resistant to quintozene (another aromatic hydrocarbon) and vinclozolin (a dicarboximide). cerist.dzcerist.dz Similarly, laboratory mutants of Botrytis cinerea and Fusarium nivale resistant to fenpiclonil (B1202646) (a phenylpyrrole) also showed simultaneous resistance to iprodione (B1672158) (a dicarboximide) and tolclofos-methyl. researchgate.net However, cross-resistance patterns can be complex and may not always be consistently observed across all fungal species or even within different strains of the same species. frac.infofrac.info

The FRAC (Fungicide Resistance Action Committee) classifies tolclofos-methyl in Group 14, noting that cross-resistance patterns within this group can be complex due to different activity spectra. frac.info

Strategies for Mitigating Resistance Development in Field Conditions

To delay the development of resistance and maintain the effectiveness of tolclofos-methyl, sound resistance management strategies should be implemented. genfarm.com.auepa.govepa.govcroplife.org.au

Rotation and Combination with Alternative Control Agents

Rotating fungicides with different modes of action is a key strategy to prevent the build-up of resistant fungal populations. herbiguide.com.aunuturf.com.auepa.gov Tolclofos-methyl, as a Group 14 fungicide, should be rotated with products from different FRAC groups that control the same target pathogens. nuturf.com.auepa.gov

Combining tolclofos-methyl with fungicides from different groups can also help manage resistance. epa.govepa.gov This involves using tank mixtures of products with different modes of action that are effective against the target pest. epa.gov For instance, since tolclofos-methyl does not provide activity against Pythium species, it is recommended to combine it with a Pythium-active fungicide when targeting diseases caused by both Rhizoctonia and Pythium. epa.gov

Using tolclofos-methyl within an Integrated Pest Management (IPM) program that incorporates cultural, biological, and other chemical control practices is also recommended. epa.govepa.gov

Monitoring and Early Detection of Resistant Strains

Monitoring fungal populations for the development of resistance is an important component of resistance management. epa.govepa.gov Early detection of resistant strains allows for timely adjustments to control strategies before resistance becomes widespread and causes significant control failures. Information on suspected resistance should be reported to relevant authorities or manufacturers. epa.gov

Data on the sensitivity of fungal populations to tolclofos-methyl can inform decisions on the appropriate use of the fungicide and the need for alternative control measures or resistance management strategies.

Environmental Dynamics and Ecological Impact of Tolclofos Methyl

Degradation Pathways and Metabolite Formation in Soil and Aquatic Environments

Tolclofos-methyl (B1682977) undergoes degradation in both soil and aquatic environments through various processes. In aerobic soil conditions, tolclofos-methyl exhibits low to moderate persistence. rayfull.com Degradation leads to the formation of several metabolites. Key metabolic pathways involve the cleavage of P-O-methyl and P-O-aryl linkages, as well as oxidation of the phenyl ring's methyl group. rayfull.comnih.govresearchgate.net

Identified metabolites of tolclofos-methyl include:

ph-COOH

TMO (Tolclofos-methyl oxon)

ph-CH3

TM-COOH

TM-CH2OH

ph-CH2OH

DM-TM (O-(2,6-dichloro-4-methylphenyl) O-methyl O-hydrogen phosphorothioate)

DM-TMO

In aerobic soil metabolism studies, DM-TM and ph-CH3 have been identified as main metabolites, albeit with very low to moderate persistence. rayfull.com Non-extractable residues can also form, accounting for a significant portion of the applied radioactivity. rayfull.com Mineralization to CO2 has also been observed. rayfull.commda.state.mn.us

In water-sediment systems, tolclofos-methyl rapidly distributes between the aqueous and sediment phases due to its hydrophobic nature. researchgate.net Degradation occurs with reported half-lives ranging from 8.8 to 24.5 days in French lake water-sediment systems. researchgate.net Similar to soil, cleavage of the P-O-methyl and P-O-aryl linkages are observed degradation pathways in water-sediment systems. researchgate.net The metabolite DM-TM has been detected in significant quantities in both water and sediment in these systems. rayfull.com

Hydrolysis is generally considered unlikely to be a significant degradation route in the environment under typical conditions, although it may be more significant at higher temperatures. fao.orgfao.org Aqueous photolysis could slightly enhance degradation in aquatic systems, with reported half-lives ranging from 8.2 to 48.5 days, but soil photolysis is not considered a significant pathway. fao.orgfao.org

The relative abundance of metabolites can vary depending on the environmental compartment and conditions. For instance, in plant metabolism studies on sugar beet, major metabolites included PH-COOH, TM-CHO, TMO-COOH, and TM-COOH, with others like DM-TMO-CH2OH, PH-CH2OH, PH-CH3, PH-CHO, TMO, DM-TM, and DM-TMO identified as minor metabolites. fao.org

Here is a table summarizing some of the identified metabolites:

| Abbreviated Designation | Chemical Name |

| ph-COOH | 2,6-dichloro-4-carboxyphenol |

| TMO | O-2,6-dichloro-p-tolyl O,O-dimethyl phosphate |

| ph-CH3 | 2,6-dichloro-4-methylphenol (B86849) |

| TM-COOH | O-(2,6-dichloro-4-carboxyphenyl) O,O-dimethyl phosphorothioate (B77711) |

| TM-CH2OH | O-(2,6-dichloro-4-hydroxymethylphenyl) O,O-dimethyl phosphorothioate |

| ph-CH2OH | 2,6-dichloro-4-hydroxymethylphenol |

| DM-TM | O-(2,6-dichloro-4-methylphenyl) O-methyl O-hydrogen phosphorothioate |

| DM-TMO | O-(2,6-dichloro-4-methylphenyl) O-methyl O-hydrogen phosphate |

Persistence, Mobility, and Bioavailability in Agricultural Soil Systems

Tolclofos-methyl is characterized by low to moderate persistence in soil under aerobic conditions, with aerobic half-lives reported around 40 days for the parent compound alone and up to 171 days when including degradates. rayfull.commda.state.mn.us Under anaerobic conditions, it exhibits moderate to medium persistence, with DT50 values ranging from 35.4 to 78.3 days. rayfull.com

Adsorption/desorption studies indicate that tolclofos-methyl is expected to be immobile to low mobile in soil. rayfull.commda.state.mn.us This low mobility is attributed to its strong adsorption to soil, likely influenced by organic matter content. rayfull.comresearchgate.net Studies have shown that in soils with higher organic matter content or amended with compost, tolclofos-methyl residues were not found in leachates, suggesting reduced leaching potential. researchgate.net However, in soils with lower organic matter content, tolclofos-methyl has been detected in leachates. researchgate.net

While the parent compound shows low mobility, some metabolites like DM-TM and ph-CH3 are expected to exhibit very high mobility in soil. rayfull.com The formation of significant quantities of bound residues that are relatively resistant to degradation is also a major process affecting the fate of tolclofos-methyl in soil. mda.state.mn.us

Bioavailability in agricultural soil systems is influenced by the compound's adsorption to soil particles and its transformation into metabolites. The strong adsorption of the parent compound suggests that its bioavailability to soil organisms and plants might be limited compared to more mobile substances. However, the potential high mobility of some metabolites like DM-TM and ph-CH3 could affect their bioavailability and transport within the soil profile and potentially to groundwater. rayfull.com Bioaccumulation of tolclofos-methyl is not considered a concern. mda.state.mn.us

Broader Ecological Implications for Soil Microbial Communities and Ecosystem Health

While specific detailed research findings solely on the impact of tolclofos-methyl on the diversity and function of soil microbial communities were not extensively detailed in the provided snippets, the general impact of agrochemicals on soil microbiota is a recognized concern. mdpi.comigi-global.com Agrochemicals can alter the composition and structure of beneficial microbial communities, potentially leading to unfavorable conditions for plant growth. mdpi.com

Studies on integrated control approaches suggest that tolclofos-methyl can be compatible with some biological control agents, such as Trichoderma asperellum, indicating that its impact on certain beneficial microorganisms might allow for combined disease management strategies. researchgate.net However, a comprehensive understanding of its broader ecological implications for the entire soil microbial community structure and ecosystem processes requires further detailed investigation.

The formation of metabolites, some of which may be more mobile than the parent compound, could also have ecological implications, depending on their inherent toxicity and persistence in different environmental compartments.

Predictive Modeling for Environmental Fate and Transport

Predictive modeling plays a role in assessing the potential environmental fate and transport of pesticides like tolclofos-methyl. These models utilize the physicochemical properties of the compound, as well as environmental parameters, to estimate its behavior in soil, water, and air.

Models can help predict degradation rates, leaching potential, runoff, and persistence in various environmental matrices. For tolclofos-methyl, factors such as its low to moderate persistence, low mobility in soil, and potential for volatilization (possibly due to azeotropic co-distillation) are important inputs for these models. rayfull.comresearchgate.netmda.state.mn.us

Predictive models can also be used to assess the fate and potential impact of transformation products, which is crucial as metabolites can sometimes be more persistent or mobile than the parent compound. researchgate.net Approaches exist to estimate the physicochemical properties, environmental parameters, and ecotoxicology of pesticide transformation products when experimental data are limited. researchgate.net

While specific details on the application of predictive modeling solely for tolclofos-methyl's environmental fate and transport were not extensively provided, the general principles of pesticide fate modeling are applicable. These models are valuable tools for regulatory risk assessments and for informing best management practices to minimize environmental exposure. epa.gov They help in understanding how factors like soil type, climate, and application methods can influence the environmental dynamics of the compound.

Advanced Analytical Methodologies in Rizolex T Research

Quantitative Determination of Tolclofos-methyl (B1682977) and its Metabolites in Environmental Matrices

Accurate quantification of tolclofos-methyl and its transformation products in environmental samples, such as soil and water, is essential for environmental monitoring and understanding its persistence and mobility epa.govepa.govhpc-standards.com. Analytical methods have been developed and validated for this purpose, often involving sample extraction and cleanup followed by chromatographic separation and detection epa.govepa.govepa.govepa.gov.

Environmental transformation products of tolclofos-methyl have been identified, including O-(2,6-dichloro-4-methylphenyl) O-methyl O-hydrogen phosphorothioate (B77711), TM-CH2OH, ph-CH2OH, DM-TMO, ph-COOH, ph-CH3, TMO, TM-COOH, and DM-TM nih.gov. The analysis of these metabolites alongside the parent compound provides a more complete picture of its environmental fate nih.gov.

Chromatographic Techniques (e.g., GC-MS, LC-MS, HPLC)

Chromatographic techniques are fundamental for separating tolclofos-methyl and its metabolites from complex sample matrices before detection and quantification nih.govfao.orgepa.govepa.govepa.govepa.govglsciences.comthermofisher.comresearchgate.neteurl-pesticides.eushimadzu.comtandfonline.comrestek.comfao.orgglsciences.comresearchgate.netsigmaaldrich.com.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the determination of tolclofos-methyl, particularly in environmental matrices like water and soil, as well as in agricultural products nih.govepa.govepa.govepa.govepa.govresearchgate.netshimadzu.comrestek.comresearchgate.netsigmaaldrich.comresearchgate.net. The technique involves the separation of the analyte by gas chromatography followed by detection and identification based on mass-to-charge ratios of fragmented ions. GC-MS/MS (tandem mass spectrometry) offers enhanced selectivity and sensitivity for multi-residue pesticide analysis shimadzu.comtandfonline.comrestek.com. For tolclofos-methyl analysis by GC/MS, typical parameters might include specific columns (e.g., Restek Rxi™-XLB, DB 5MS), temperature programs, and monitoring of specific ions (e.g., m/z 265.0, 267.0, 125.0, 250.0 for quantification and confirmation) epa.govepa.gov. Studies have reported using GC-MS for determining tolclofos-methyl in soil and ginseng samples, with specific total ion chromatograms and selected ion spectra obtained researchgate.net. An environmental chemistry method for tolclofos-methyl in soil utilizes GC/MS with a limit of quantitation (LOQ) of 10 µg/kg epa.gov. GC/FPD (flame photometric detection) in P-mode is also used for quantitative determination, with GC/MS employed for confirmation epa.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, including LC-MS/MS, is another powerful technique employed for the analysis of tolclofos-methyl, particularly useful for more polar metabolites or in matrices less amenable to GC nih.govthermofisher.comeurl-pesticides.eutandfonline.com. LC-MS/MS methods have been developed for the quantitative determination of fungicide residues, including tolclofos-methyl, in various fruits and vegetables nih.govthermofisher.comeurl-pesticides.eutandfonline.com. These methods often involve sample extraction (e.g., using QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe) and cleanup procedures before LC-MS/MS analysis fao.orgthermofisher.comtandfonline.com. LC-MS/MS allows for the acquisition of multiple reaction monitoring (MRM) transitions for identification and quantification thermofisher.comeurl-pesticides.eutandfonline.com. For instance, LC-MS/MS analysis of tolclofos-methyl may involve specific Q1 and Q3 masses and collision energies eurl-pesticides.eutandfonline.com.

High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors, such as UV detection, is also used for the analysis of tolclofos-methyl glsciences.comglsciences.com. While LC-UV may have higher limits of quantification compared to LC-MS methods, it can still be suitable depending on the required sensitivity nih.gov. HPLC is also used in the analysis of radioactive residues of tolclofos-methyl and its metabolites in soil and plant samples fao.orgfao.org.

Data from studies utilizing these techniques often include parameters such as retention times, limits of detection (LOD), limits of quantification (LOQ), linearity ranges, and recovery rates to demonstrate method performance and validation nih.govepa.govepa.govepa.govthermofisher.comresearchgate.nettandfonline.comresearchgate.net. For example, reported LOQs for tolclofos-methyl vary depending on the matrix and method used, ranging from 0.01 mg/kg in some fruits and vegetables by LC-UV to 0.1 µg/L in water by GC/FPD or GC/MS nih.govepa.gov. Recoveries typically fall within acceptable ranges (e.g., 70-120%) with good relative standard deviations epa.govepa.govthermofisher.comresearchgate.netresearchgate.net.

Spectroscopic Characterization Methods

Spectroscopic methods play a role in the identification and structural elucidation of tolclofos-methyl and its metabolites. Mass spectrometry, as integrated into GC-MS and LC-MS systems, provides characteristic fragmentation patterns that aid in identification epa.govepa.govthermofisher.comeurl-pesticides.eushimadzu.comtandfonline.com. Other spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, can be used for detailed structural confirmation of isolated compounds, particularly metabolites fao.org. PubChem provides spectral information for tolclofos-methyl, including its mass spectrum nih.govnih.gov.

In Vitro and In Vivo Bioassays for Efficacy Assessment (e.g., probit regression analysis for IC50/IC90)

Bioassays are critical for evaluating the biological activity and efficacy of tolclofos-methyl against target fungi. Both in vitro and in vivo studies are conducted to determine its fungicidal potency researchgate.netmdpi.comuaaan.mx.

In vitro bioassays often involve exposing fungal isolates to varying concentrations of tolclofos-methyl and measuring the inhibition of fungal growth or other relevant biological processes researchgate.netuaaan.mx. The results from these assays are frequently analyzed using probit regression or similar statistical methods to determine inhibitory concentrations such as IC50 (the concentration causing 50% inhibition) or IC90 (the concentration causing 90% inhibition) researchgate.netuaaan.mx. These values provide a quantitative measure of the sensitivity of different fungal isolates to the fungicide. For example, studies have reported IC50 and IC90 values for the activity of various compounds, including fungicides, against Rhizoctonia solani uaaan.mx. A growth inhibition bioassay has been described as sensitive, yielding IC50 and IC90 values comparable to previously reported values for fungicides against Saccharomyces cerevisiae and other fungi researchgate.net.

In vivo bioassays assess the efficacy of tolclofos-methyl under more realistic conditions, such as in greenhouse or field settings, by evaluating its ability to control diseases on plants mdpi.com. These studies measure parameters like the reduction in disease incidence or severity compared to untreated controls mdpi.com. While probit regression is more commonly associated with dose-response in vitro studies, the data from in vivo trials are analyzed statistically to determine significant differences in disease control efficacy at different application rates or under various conditions mdpi.com.

Molecular and Omics Approaches for Studying Fungal Response and Resistance (e.g., gene expression profiling, genomic sequencing)

Molecular and omics technologies provide insights into the mechanisms by which fungi respond to tolclofos-methyl exposure and develop resistance embrapa.brresearchgate.netnih.govbiorxiv.org.

Gene Expression Profiling: Techniques such as quantitative real-time PCR (qRT-PCR) and RNA sequencing (RNA-Seq) are used to analyze changes in fungal gene expression in response to tolclofos-methyl researchgate.netnih.gov. These studies can identify genes that are up- or down-regulated upon exposure, potentially revealing pathways involved in detoxification, transport, or target site modification embrapa.brresearchgate.netnih.gov. For instance, studies on fungal resistance to other fungicides have identified the upregulation of ATP-binding cassette (ABC) transporter genes and major facilitator superfamily (MFS) transporter genes as mechanisms of resistance, which are also relevant in the context of aromatic hydrocarbon fungicides like tolclofos-methyl embrapa.brresearchgate.netnih.gov. Gene expression profiling can help elucidate the role of these transporters in effluxing the fungicide from the fungal cell embrapa.brnih.gov.

Genomic Sequencing: Whole-genome sequencing of sensitive and resistant fungal isolates can help identify genetic mutations or variations associated with resistance novogene.comfrontiersin.orgmdpi.com. This can include point mutations in target genes, amplification of genes involved in detoxification or transport, or other structural variations novogene.com. While specific genomic sequencing studies directly linking mutations to tolclofos-methyl resistance were not prominently detailed in the search results, genomic approaches are broadly applied in fungicide resistance research to understand the genetic basis of reduced sensitivity novogene.comfrontiersin.orgmdpi.com. For example, whole-genome sequencing is used to generate accurate reference genomes and conduct comparative genomic studies in fungi, which can be instrumental in identifying resistance-associated genes novogene.commdpi.com. Studies on fungal resistance mechanisms often involve sequencing of specific genes, such as those encoding histidine kinases or transporter proteins, to identify resistance-conferring mutations researchgate.netnih.gov.

The integration of gene expression profiling and genomic sequencing data allows for a comprehensive understanding of the molecular mechanisms underlying fungal adaptation and resistance to fungicides like tolclofos-methyl.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Tolclofos-methyl | 91664 |

Interactive Data Tables

Table 1: Examples of Analytical Method Performance for Tolclofos-methyl in Different Matrices

| Matrix | Method | LOQ | Recovery Range | RSD (%) | Reference |

| Water | GC/FPD | 0.1 µg/L | 70-120% | ≤20% | epa.gov |

| Water | GC/MS | 0.1 µg/L (ILV) | Not specified | Not specified | epa.gov |

| Soil | GC/MS | 10 µg/kg | Not specified | Not specified | epa.gov |

| Fruits/Vegetables | LC-UV | 1-5 mg/kg (higher) | 52.5-91.1% | 6.1-11.9% | nih.gov |

| Fruits/Vegetables | LC-MS/MS | 0.1 mg/kg (for T-methyl) | Not specified | Not specified | nih.gov |

| Grape | LC-MS/MS | 10 µg/kg (for 94% of analytes) | 70-120% | <20% | thermofisher.com |

| Rice | LC-MS/MS | 10 µg/kg (for 91% of analytes) | 70-120% | <20% | thermofisher.com |

| Tea | LC-MS/MS | 10 µg/kg (for 80% of analytes) | 70-120% | <20% | thermofisher.com |

| Ginseng Root/Stem | GC-MS | 0.02 mg/kg | 70.0-120.0% | <10% | researchgate.net |

Table 2: Predicted Collision Cross Section (CCS) Values for Tolclofos-methyl Adducts (GC-MS)

| Adduct | m/z | Predicted CCS (Ų) | Reference |

| [M+H]+ | 300.96163 | 160.3 | uni.lu |

| [M+Na]+ | 322.94357 | 173.3 | uni.lu |

| [M+NH4]+ | 317.98817 | 168.2 | uni.lu |

| [M+K]+ | 338.91751 | 165.1 | uni.lu |

| [M-H]- | 298.94707 | 161.0 | uni.lu |

| [M+Na-2H]- | 320.92902 | 165.0 | uni.lu |

| [M]+ | 299.95380 | 163.4 | uni.lu |

| [M]- | 299.95490 | 163.4 | uni.lu |

Future Research Trajectories and Innovations

Exploration of Novel Application Contexts and Pathogen Targets

While Tolclofos-methyl (B1682977) is well-established for controlling Rhizoctonia, Sclerotium, and Typhula species, future research aims to explore its potential efficacy against a wider range of soilborne and potentially other plant pathogens. Studies are investigating its activity, both alone and in combination with other control agents, against pathogens like Phytophthora nicotianae, which causes root and crown rot in tomatoes. fspublishers.org Research has shown that combinations including Tolclofos-methyl can exhibit high mycelial growth inhibition against such pathogens in in vitro studies. fspublishers.org Furthermore, the potential for integrating Tolclofos-methyl with biological control agents, such as Trichoderma asperellum, is being explored for enhanced suppressive action against Rhizoctonia solani in crops like strawberries. researchgate.net This suggests potential for expanding its use within integrated control approaches targeting a broader spectrum of diseases.

Deeper Investigation into Fungal Adaptation and Resistance Mechanisms

The development of fungal resistance is a significant challenge in fungicide application. Research is ongoing to understand the mechanisms by which fungi, such as Aspergillus nidulans and Rhizoctonia solani, can develop resistance or reduced sensitivity to Tolclofos-methyl. cerist.dzwindows.net Studies have shown that spontaneous mutations conferring resistance can occur, and these resistant strains may exhibit cross-resistance to other fungicide groups like dicarboximides and aromatic hydrocarbons. cerist.dzresearchgate.net Future research will likely delve deeper into the genetic and biochemical basis of this resistance, including target site mutations and other cellular changes within fungal cells that contribute to reduced susceptibility. cerist.dzresearchgate.net This understanding is crucial for developing effective resistance management strategies and preserving the long-term efficacy of Tolclofos-methyl.

Development of Predictive Computational Models for Efficacy and Environmental Behavior

Predictive computational models are increasingly valuable tools in understanding the behavior of pesticides in the environment and predicting their efficacy. Research is being conducted to develop and refine simulation models, such as the PostPLANT-Soil model, to predict pesticide concentrations in succeeding crops based on uptake from roots and dissipation in soil. nih.govnih.govresearchgate.net These models incorporate factors like pesticide sorption, degradation kinetics (including bi-phasic patterns), and plant transpiration rates. nih.govnih.govresearchgate.net While current models show promise in correlating simulated concentrations with measured values, further research is needed to improve their accuracy, particularly in accounting for plant metabolic capacity and the behavior of transformation products. nih.govnih.govresearchgate.net Such models can aid in optimizing application strategies and assessing environmental risks.

Integration of Rizolex T into Comprehensive Sustainable Plant Disease Management Programs

Future research trajectories emphasize the integration of Tolclofos-methyl into broader sustainable plant disease management programs. This involves exploring synergistic interactions with biological control agents and other non-chemical methods to reduce reliance solely on chemical applications. researchgate.netmdpi.com Studies have demonstrated that combining Tolclofos-methyl with Trichoderma species can lead to improved disease control and potentially enhance plant growth parameters. researchgate.net Research also investigates the compatibility of Tolclofos-methyl with various application methods and its role within rotations or mixtures with fungicides from different FRAC groups to mitigate resistance development. twigachemicals.comfrac.infoppqs.gov.in The goal is to develop integrated strategies that are both effective in controlling diseases and environmentally sound.

Structure-Activity Relationship Studies for the Design of Next-Generation Analogues

Understanding the relationship between the chemical structure of Tolclofos-methyl and its fungicidal activity is key to designing potentially more effective or environmentally friendly analogues. Quantitative Structure-Activity Relationship (QSAR) studies are being conducted to analyze how modifications to the chemical structure of phosphorothionates, the class of compounds to which Tolclofos-methyl belongs, impact their activity against target fungi like Rhizoctonia solani and Sclerotium rolfsii. nsf.gov.lk These studies examine the influence of various substituents on the phenyl ring and other parts of the molecule on fungicidal potency. nsf.gov.lk Future research will continue to utilize QSAR and computational modeling to guide the synthesis and evaluation of novel Tolclofos-methyl analogues with potentially improved efficacy, broader spectrum of activity, or reduced environmental persistence. nsf.gov.lk

Q & A

How should researchers design controlled experiments to assess Rizolex T's efficacy against soil-borne pathogens in legume crops?

Methodological Answer:

- Experimental Setup: Use greenhouse trials with pathogen-infected soil (e.g., Rhizoctonia solani or Fusarium spp.) and apply this compound as a seed treatment or soil drench. Include untreated controls and biological controls (e.g., Trichoderma harzianum) for comparison .

- Key Variables: Monitor pre- and post-emergence damping-off rates, survival percentages, and pathogen load (e.g., soil inoculation levels ranging from 0.1 to 0.5 g/kg) .

- Replication: Use randomized block designs with ≥3 replicates to ensure statistical validity.

What statistical approaches are appropriate for analyzing contradictions in this compound's disease control efficiency across studies?

Methodological Answer:

- ANOVA and Probit Analysis: Apply ANOVA to assess interactions between fungicide concentrations, pathogen strains, and inoculation levels. Use probit models for dose-response curves (e.g., mycelial growth inhibition assays) .

- Contradiction Resolution: Compare studies with similar inoculation levels and crop species. For example, this compound showed 93.7% survival in peas but varied efficacy in chickpeas due to differences in pathogen virulence or application timing .

How does this compound's efficacy compare to biological control agents like Trichoderma harzianum in integrated disease management?

Methodological Answer:

- Comparative Trials: In pea trials, this compound achieved 86.7% survival vs. 80% for T. harzianum. However, biological agents may offer longer-term soil health benefits .

- Mechanistic Differences: this compound acts via non-systemic chemical inhibition, while Trichoderma spp. parasitize pathogens and enhance plant immunity .

What molecular or physiological mechanisms explain this compound's long-term control of damping-off diseases?

Methodological Answer:

- Non-Systemic Accumulation: this compound concentrates around roots and hypocotyls, providing localized protection without systemic movement. This reduces pathogen access to susceptible tissues .

- Dual-Action Composition: Its two active compounds target multiple fungal pathways, delaying resistance development .

How can researchers address contradictory data on this compound's performance in chickpeas vs. peas?

Methodological Answer:

- Pathogen-Specific Analysis: Chickpea trials showed higher pre-emergence infection rates (8.3%) than peas (3.3%) due to Macrophomina phaseolina's resilience. Adjust application timing to pre-planting for chickpeas .

- Soil pH and Organic Matter: Conduct soil assays to identify confounding variables affecting fungicide stability .

What methodologies are recommended for assessing non-target effects of this compound on beneficial rhizobia?

Methodological Answer:

- In Vitro Assays: Test this compound at 25–125 ppm on Bradyrhizobium japonicum cultures. At 100 ppm, growth inhibition occurs, but lower concentrations (25 ppm) are safe .

- Field Monitoring: Quantify nodulation rates and nitrogen fixation in treated vs. untreated plots .

How can this compound concentrations be optimized for varying soil inoculation levels?

Methodological Answer:

- Dose-Response Curves: At 0.1 g/kg soil inoculation, 50 ppm this compound reduced damping-off by 53.7%. At 0.5 g/kg, increase to 75 ppm for similar efficacy .

- Soil Mobility Tests: Use HPLC to measure fungicide persistence in different soil types (e.g., sandy vs. clay) .

What in vitro assays best validate this compound's antifungal activity against Sclerotinia sclerotiorum?

Methodological Answer:

- Mycelial Inhibition Assays: At 10 mg/L, this compound completely inhibits S. sclerotiorum growth. Compare with non-proteinogenic amino acids (e.g., β-alanine) for synergistic effects .

- Probit Analysis: Calculate EC50 values to quantify concentration-dependent efficacy .

How can this compound be integrated into IPM strategies without inducing fungal resistance?

Methodological Answer:

- Rotation with Biologicals: Alternate this compound with Gliocladium virens or Bacillus subtilis to reduce selection pressure .

- Resistance Monitoring: Conduct annual baseline sensitivity assays on field isolates using agar dilution methods .

What metrics are most reliable for evaluating this compound's efficacy in greenhouse trials?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.